(R)-(4-Hydroxyphenyl)(phenylacetamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(4-Hydroxyphenyl)(phenylacetamido)acetic acid is an organic compound that features both a hydroxyl group and an amide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-Hydroxyphenyl)(phenylacetamido)acetic acid typically involves the reaction of phenylacetic acid with 4-hydroxyphenylamine under specific conditions. One common method includes the use of acetic anhydride as a catalyst to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
On an industrial scale, the production of ®-(4-Hydroxyphenyl)(phenylacetamido)acetic acid may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-(4-Hydroxyphenyl)(phenylacetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of ®-(4-Hydroxyphenyl)(phenylacetamido)acetone.
Reduction: Formation of ®-(4-Hydroxyphenyl)(phenylamino)acetic acid.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
®-(4-Hydroxyphenyl)(phenylacetamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which ®-(4-Hydroxyphenyl)(phenylacetamido)acetic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The amide group can interact with receptors or other proteins, modulating their function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Lacks the hydroxyl and amide groups, making it less versatile in chemical reactions.
4-Hydroxyphenylacetic acid:
Phenylacetamide: Contains an amide group but lacks the hydroxyl group, reducing its reactivity.
Uniqueness
®-(4-Hydroxyphenyl)(phenylacetamido)acetic acid is unique due to the presence of both hydroxyl and amide groups, which allow it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
54582-01-3 |
---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
(2R)-2-(4-hydroxyphenyl)-2-[(2-phenylacetyl)amino]acetic acid |
InChI |
InChI=1S/C16H15NO4/c18-13-8-6-12(7-9-13)15(16(20)21)17-14(19)10-11-4-2-1-3-5-11/h1-9,15,18H,10H2,(H,17,19)(H,20,21)/t15-/m1/s1 |
InChI Key |
VYRLGZVBBQVMRK-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C2=CC=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.